molecular formula C16H17NO5 B2496983 N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1257549-94-2

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2496983
CAS RN: 1257549-94-2
M. Wt: 303.314
InChI Key: RNKNNFGYVKSDRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including etherification, oximation, and Beckmann rearrangement processes. For example, the preparation of similar compounds has been reported through reactions involving rotenone and dimethyloxosulphonium methylide, highlighting the complexity and precision required in synthesizing such molecules (Xiaodong Chen et al., 2012). Furthermore, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes have been utilized for synthesizing structurally related 2,3-dihydrobenzo[1,4]dioxine derivatives, demonstrating the diversity of synthetic strategies that can be applied (B. Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using X-ray diffraction and NMR techniques. These studies reveal intricate details about the molecular conformation, crystallography, and stereoisomerism. For example, the crystal structure of related compounds has been determined to belong to specific space groups with detailed cell parameters, providing insights into their geometric configuration (Z. Urbańczyk-Lipkowska et al., 1984).

Chemical Reactions and Properties

Chemical reactions involving related molecules often include transformations such as cyclization, etherification, and reactions with nucleophiles. These reactions are pivotal in modifying the structural and functional attributes of the compounds, leading to the discovery of novel properties and applications. For instance, reactions of ethyl 6,6-dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]pyrrolo[2,1-a]-isoquinoline-10-carboxylates with N-nucleophiles showcase the reactivity of such compounds towards various chemical modifications (А. G. Mikhailovskii et al., 2017).

Scientific Research Applications

Drug Discovery and Pharmacological Evaluation

Research on structurally novel compounds often targets the discovery of new pharmacological agents. For instance, the study on the design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists highlights the process of discovering new antidepressants. These compounds were evaluated for their anti-depressant-like activity, illustrating the approach to identifying potential therapeutic agents through receptor antagonism studies (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known at this time .

Future Directions

Future research could focus on elucidating the compound’s synthesis, reactivity, and biological activity. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-10-6-7-12(21-10)11(18)8-17-16(19)15-9-20-13-4-2-3-5-14(13)22-15/h2-7,11,15,18H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKNNFGYVKSDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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